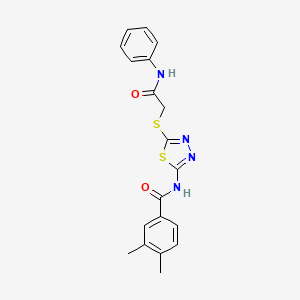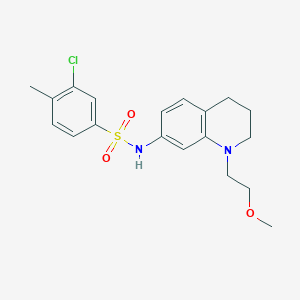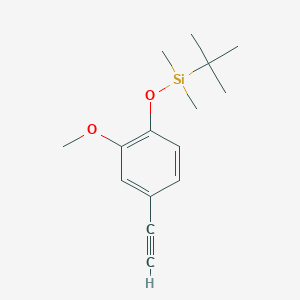
3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the order of the reactions, and the conditions under which the reactions occur.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include studying the reagents and conditions needed for the reactions, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Metabolic Studies and Disposition
Compounds structurally related to 3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been extensively studied for their metabolism and disposition in humans and animals. For example, the disposition and metabolism of orexin receptor antagonists and other benzamide derivatives indicate complex metabolic pathways, involving oxidation, reduction, and conjugation processes leading to the elimination of drug-related materials primarily via feces and urine (Renzulli et al., 2011). These studies highlight the significance of understanding the metabolic fate of pharmaceuticals to predict their efficacy, safety, and potential environmental impact.
Pharmacokinetic Profiles
Research on related compounds such as nicardipine hydrochloride, a vasodilator, has contributed to understanding the pharmacokinetics across different species, including humans. Such studies reveal how drug distribution, clearance, and half-life can vary significantly among species, influencing dosage and administration strategies for optimal therapeutic outcomes (Higuchi & Shiobara, 1980).
Diagnostic and Therapeutic Applications
Benzamides and related compounds have found applications in diagnostic imaging and as therapeutic agents. For instance, benzamide derivatives have been explored for their ability to bind to sigma receptors, which are overexpressed in certain cancers, thus aiding in the diagnosis and potentially offering a therapeutic target (Maffioli et al., 1994). This application underscores the potential of benzamide derivatives in oncology, both for imaging tumors and possibly for targeted therapy.
Safety and Toxicological Assessments
Studies on the toxicological profile and safety assessment of related compounds are crucial for their development as drugs. For example, the identification of metabolites and their quantification can serve as tools for biological monitoring, aiding in the assessment of drug exposure, toxicity, and risk management in both clinical and occupational settings (Welie et al., 2005).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is especially relevant for drugs and can involve studying how the compound interacts with proteins, DNA, and other molecules in the body.
Safety and Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is usually available in a compound’s Material Safety Data Sheet (MSDS).
将来の方向性
特性
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-8-9-14(10-13(12)2)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGWZOVCOBXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)
![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
